(1R,3S)-Rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
(1R,3S)-Rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
Brand Name:
Vulcanchem
CAS No.:
96382-85-3
VCID:
VC0150866
InChI:
InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1
SMILES:
COC(=O)C1CCC(C1)C(=O)O
Molecular Formula:
C8H12O4
Molecular Weight:
172.18 g/mol
(1R,3S)-Rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid
CAS No.: 96382-85-3
Reference Standards
VCID: VC0150866
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol
CAS No. | 96382-85-3 |
---|---|
Product Name | (1R,3S)-Rel-3-(Methoxycarbonyl)cyclopentanecarboxylic acid |
Molecular Formula | C8H12O4 |
Molecular Weight | 172.18 g/mol |
IUPAC Name | (1R,3S)-3-methoxycarbonylcyclopentane-1-carboxylic acid |
Standard InChI | InChI=1S/C8H12O4/c1-12-8(11)6-3-2-5(4-6)7(9)10/h5-6H,2-4H2,1H3,(H,9,10)/t5-,6+/m1/s1 |
Standard InChIKey | FVUHGTQDOMGZOT-RITPCOANSA-N |
Isomeric SMILES | COC(=O)[C@H]1CC[C@H](C1)C(=O)O |
SMILES | COC(=O)C1CCC(C1)C(=O)O |
Canonical SMILES | COC(=O)C1CCC(C1)C(=O)O |
PubChem Compound | 24722290 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume